Feretoside
Overview
Description
Feretoside is a phenolic compound extracted from the barks of Eucommia ulmoides, a tree commonly found in East Asia. It is known for its potential cytoprotective properties and ability to induce heat shock factor 1 (HSF1) expression . The molecular formula of this compound is C17H24O11, and it has a molecular weight of 404.37 g/mol .
Mechanism of Action
Target of Action
Feretoside is a phenolic compound extracted from the barks of E. ulmoides . Its primary target is Heat Shock Factor 1 (HSF1) . HSF1 is a protein that in humans is encoded by the HSF1 gene. It plays a crucial role in the heat shock response, which is a cellular response to stress conditions such as heat, hypoxia, and heavy metals. HSF1 is responsible for the increased expression of heat shock proteins (HSPs) under these stress conditions .
Mode of Action
This compound acts as a HSP inducer . It increases the expression of HSF1 . The increased expression of HSF1 leads to the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to help in the proper folding of proteins and in the prevention of protein aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heat shock response pathway . This pathway is activated under stress conditions and leads to the increased expression of heat shock proteins (HSPs). These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins .
Pharmacokinetics
It is known that this compound is soluble in water, methanol, and ethanol , which suggests that it may have good bioavailability.
Result of Action
The activation of HSF1 by this compound and the subsequent upregulation of HSPs have a cytoprotective effect . HSPs help maintain cellular homeostasis under stress conditions by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins . Therefore, the action of this compound can help protect cells from damage under stress conditions .
Action Environment
The action of this compound is influenced by the cellular environment. Stress conditions such as heat, hypoxia, and the presence of heavy metals can trigger the heat shock response, leading to the increased expression of HSF1 and HSPs . Therefore, the efficacy and stability of this compound may be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Feretoside is known to interact with heat shock factor 1 (HSF1), a protein that plays a crucial role in the cellular response to stress . The interaction between this compound and HSF1 can lead to an increase in the expression of HSF1 .
Cellular Effects
The interaction between this compound and HSF1 can have significant effects on cellular function. By increasing the expression of HSF1, this compound can enhance the cell’s ability to respond to stress, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with HSF1. This interaction can lead to an increase in the expression of HSF1, which in turn can influence various cellular processes, including gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable effect on the expression of HSF1 over time
Preparation Methods
Synthetic Routes and Reaction Conditions
Feretoside can be synthesized through various chemical reactions involving the starting materials derived from Eucommia ulmoides. The synthetic route typically involves the esterification of specific hydroxyl groups and the formation of glycosidic bonds . The reaction conditions often include the use of solvents such as pyridine, dimethyl sulfoxide, methanol, ethanol, and hot water .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the barks of Eucommia ulmoides. The extraction process includes solvent extraction, purification through high-performance liquid chromatography (HPLC), and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Feretoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Feretoside has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Feretoside is unique due to its specific ability to induce HSF1 expression and its cytoprotective properties. Similar compounds include:
Coniferaldehyde glucoside: Another phenolic compound with HSF1-inducing properties.
Bartsioside: A phenolic compound found in the same family as this compound, with similar biological activities.
This compound stands out due to its higher potency in inducing HSF1 expression and its broader range of biological activities .
Properties
IUPAC Name |
methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPLSDARZNMCW-LPGRTNKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950211 | |
Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-67-2 | |
Record name | Scandoside, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scandoside methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Feretoside and where is it found?
A1: this compound is an iridoid glycoside, a type of natural product found in various plants. It was first isolated from Feretia apodanthera [] and has also been found in other species like Borreria verticillata [], Eucommia ulmoides [], and Catalpol [].
Q2: How is the structure of this compound determined?
A2: The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specifically, 13C NMR has been used to characterize this compound and other iridoids []. Additionally, its absolute configuration was determined by chemical correlation to Catalpol, a compound with a previously established X-ray crystal structure [].
Q3: Does this compound exhibit any biological activity?
A3: While research on this compound is ongoing, some studies suggest potential biological activities. For example, this compound was identified as one of the iridoid glycosides present in Oldenlandia diffusa, a plant extract traditionally used in Chinese medicine, which exhibited inhibitory effects on LDL-oxidation []. This finding suggests this compound might possess antioxidant properties, but further investigation is needed to confirm and understand its mechanism of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.